molecular formula C84H54O12 B8211861 4-[4-[2,3,4,5,6-pentakis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid

4-[4-[2,3,4,5,6-pentakis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid

Cat. No.: B8211861
M. Wt: 1255.3 g/mol
InChI Key: LLLSQRNDRHARFZ-UHFFFAOYSA-N
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Description

4-[4-[2,3,4,5,6-pentakis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is a complex organic compound characterized by its multiple aromatic rings and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[2,3,4,5,6-pentakis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the sequential addition of carboxyphenyl groups to a central aromatic core. The reaction conditions often require the use of strong acids or bases as catalysts, along with high temperatures to facilitate the formation of the complex aromatic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-[2,3,4,5,6-pentakis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-[4-[2,3,4,5,6-pentakis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[4-[2,3,4,5,6-pentakis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid exerts its effects involves interactions with various molecular targets. These interactions can modulate specific pathways, leading to changes in cellular functions. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[2,3,4,5,6-pentakis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is unique due to its highly branched aromatic structure, which provides a large surface area for interactions and potential modifications. This makes it particularly valuable in applications requiring high reactivity and specificity .

Properties

IUPAC Name

4-[4-[2,3,4,5,6-pentakis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H54O12/c85-79(86)67-37-13-55(14-38-67)49-1-25-61(26-2-49)73-74(62-27-3-50(4-28-62)56-15-39-68(40-16-56)80(87)88)76(64-31-7-52(8-32-64)58-19-43-70(44-20-58)82(91)92)78(66-35-11-54(12-36-66)60-23-47-72(48-24-60)84(95)96)77(65-33-9-53(10-34-65)59-21-45-71(46-22-59)83(93)94)75(73)63-29-5-51(6-30-63)57-17-41-69(42-18-57)81(89)90/h1-48H,(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLSQRNDRHARFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=C(C(=C(C(=C3C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H54O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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